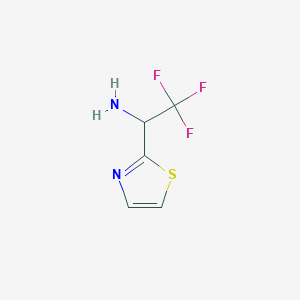

2,2,2-Trifluoro-1-(1,3-thiazol-2-yl)ethan-1-amine

Description

Properties

IUPAC Name |

2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N2S/c6-5(7,8)3(9)4-10-1-2-11-4/h1-3H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAIHPBYKEIKBAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C(C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(1,3-thiazol-2-yl)ethan-1-amine typically involves the reaction of 2-chloro-1,1,1-trifluoroethane with 2-aminothiazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is conducted in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, thereby enhancing the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(1,3-thiazol-2-yl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst like molybdenum oxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

Oxidation: Formation of trifluoroacetaldehyde and thiazole derivatives.

Reduction: Formation of trifluoroethylamine and reduced thiazole compounds.

Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The thiazole ring is known for its biological activity, making derivatives of this compound promising in drug discovery. Research has indicated that thiazole derivatives exhibit a range of pharmacological activities including:

- Anticancer Activity : Compounds containing the thiazole structure have been associated with selective cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that certain thiazole derivatives can inhibit tumor growth while sparing normal cells .

- Antimicrobial Properties : Thiazole derivatives are also recognized for their antimicrobial effects. They have been evaluated against various pathogens, showing effectiveness that could lead to new antibiotic agents .

Quantitative Structure-Activity Relationship (QSAR)

The compound has been utilized in QSAR studies to predict biological activity based on chemical structure. For example, thin-layer chromatography data has been applied to analyze the relationship between the structure of thiazole derivatives and their antihistamine activity . This approach aids in the pre-selection of potential drug candidates by correlating structural features with biological efficacy.

Catalysis

Recent advancements suggest that thiazole-containing compounds may play a role in catalytic processes. Researchers are exploring the use of machine learning models to predict catalytic activity based on structural variations of thiazole derivatives . Such models can streamline the identification of effective catalysts for various chemical reactions.

Case Study 1: Anticancer Activity

A study published in Pharmaceutical Research highlighted the synthesis of novel thiazole derivatives and their evaluation against cancer cell lines. The results indicated that certain compounds exhibited significant cytotoxicity while maintaining low toxicity to normal cells. This finding underscores the potential of thiazole-based compounds in developing targeted cancer therapies .

Case Study 2: QSAR Analysis

In a comprehensive QSAR analysis involving thiazole derivatives, researchers utilized chromatographic data to establish predictive models for H1-antihistamine activity. The study revealed strong correlations between lipophilicity and biological activity, suggesting that modifications to the thiazole structure could enhance therapeutic effectiveness .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(1,3-thiazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The thiazole ring contributes to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and physicochemical differences between the target compound and its analogues:

Key Comparisons

Heterocycle Variations

- Thiazole vs. Benzothiazole/Benzoxazole :

- Benzoxazole (C₁₅H₁₄N₂O) replaces sulfur with oxygen, altering electronic properties and reducing hydrogen-bond acceptor capacity . Substituted Thiazoles:

- The 4-CF₃ thiazole derivative (C₆H₇F₃N₂S) exhibits stronger electron-withdrawing effects than the methyl-substituted analog (C₆H₇F₃N₂S), which may influence reactivity in cross-coupling reactions .

Physicochemical Properties Lipophilicity: The trifluoromethyl group in the target compound increases logP compared to non-fluorinated ethanamines (e.g., 2-(1,3-benzothiazol-2-yl)ethan-1-amine, logP ~1.5) . Solubility: Fluorination generally reduces aqueous solubility, but the thiazole’s polarity may partially offset this effect .

- Benzothiazole derivatives (e.g., 4-(benzo[d]thiazol-2-yl)-1H-1,2,3-triazol-5-amine) exhibit antiproliferative activity in cancer cell lines .

Synthetic Routes Thiazole Formation: The Hantzsch thiazole synthesis (e.g., reaction of carbothioamides with α-halo ketones) is a common method for constructing the thiazole core, as seen in related compounds .

Biological Activity

2,2,2-Trifluoro-1-(1,3-thiazol-2-yl)ethan-1-amine, a compound characterized by its trifluoromethyl group and thiazole moiety, has garnered attention in medicinal chemistry and biological research due to its diverse biological activities. This article explores the compound's biological activity, including its synthesis, pharmacological effects, and potential therapeutic applications.

Structure and Composition

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C5H5F3N2S

- CAS Number : 1206673-52-0

- Molecular Weight : 196.17 g/mol

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Appearance | White to off-white solid |

Pharmacological Profile

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : The compound has shown significant efficacy against a range of bacterial strains. For instance, studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

- Cytotoxic Effects : In vitro assays have demonstrated that this compound can induce cytotoxicity in certain cancer cell lines. The mechanism appears to involve the disruption of cellular processes leading to apoptosis .

- Anti-inflammatory Properties : Preliminary studies suggest that the compound may possess anti-inflammatory effects, potentially making it a candidate for treating inflammatory diseases .

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial properties of various thiazole derivatives, including this compound. The results indicated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Study 2: Cytotoxicity in Cancer Cells

In a laboratory setting, researchers assessed the cytotoxic effects of the compound on human breast cancer cells (MCF-7). The compound exhibited an IC50 value of approximately 25 µM after 48 hours of exposure, indicating a potent anti-cancer effect.

Study 3: Anti-inflammatory Activity

A recent investigation into the anti-inflammatory properties revealed that treatment with this compound significantly reduced levels of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.